

Product Specification & Potential Method Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: N-Boc-N-bis(PEG3-OH)

CAS No.: 2093154-01-7

Cat. No.: S536798

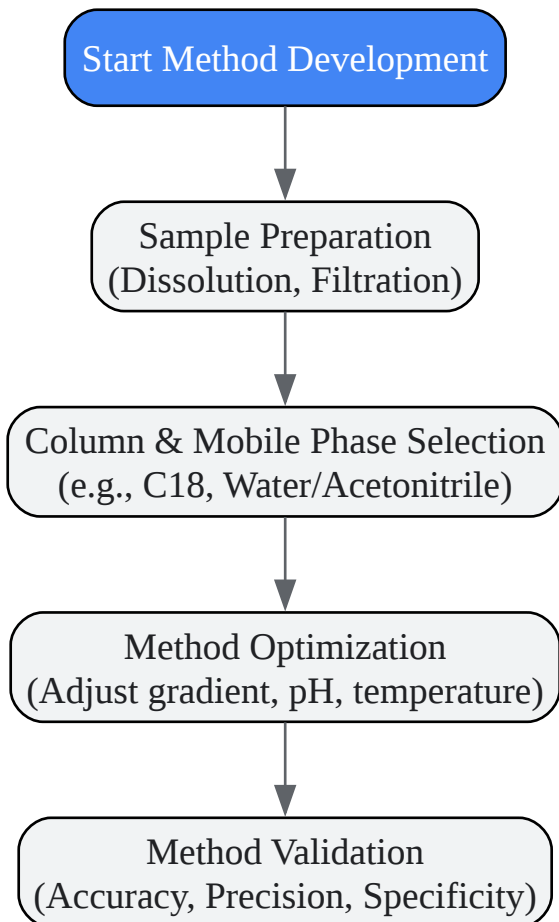
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The table below summarizes the available information for **N-Boc-N-bis(PEG3-OH)** and suggests common HPLC starting conditions for such PEG-based compounds [1] [2] [3].

Property	Details for N-Boc-N-bis(PEG3-OH)	Suggested HPLC Starting Point
CAS Number	2093154-01-7 [1]	
Molecular Formula	C ₂₁ H ₄₃ NO ₁₀ [1]	
Molecular Weight	469.57 g/mol [1]	
Purity (as sold)	≥95% [1]	
HPLC Column		Reversed-Phase C18 [2]
Mobile Phase		Gradient of Water/Acetonitrile [2] [3]
Detection		UV (if chromophore present) or ELSD/RID (for PEG detection) [2]

A Framework for HPLC Method Development

Since a direct method is unavailable, you can develop one using this systematic approach.



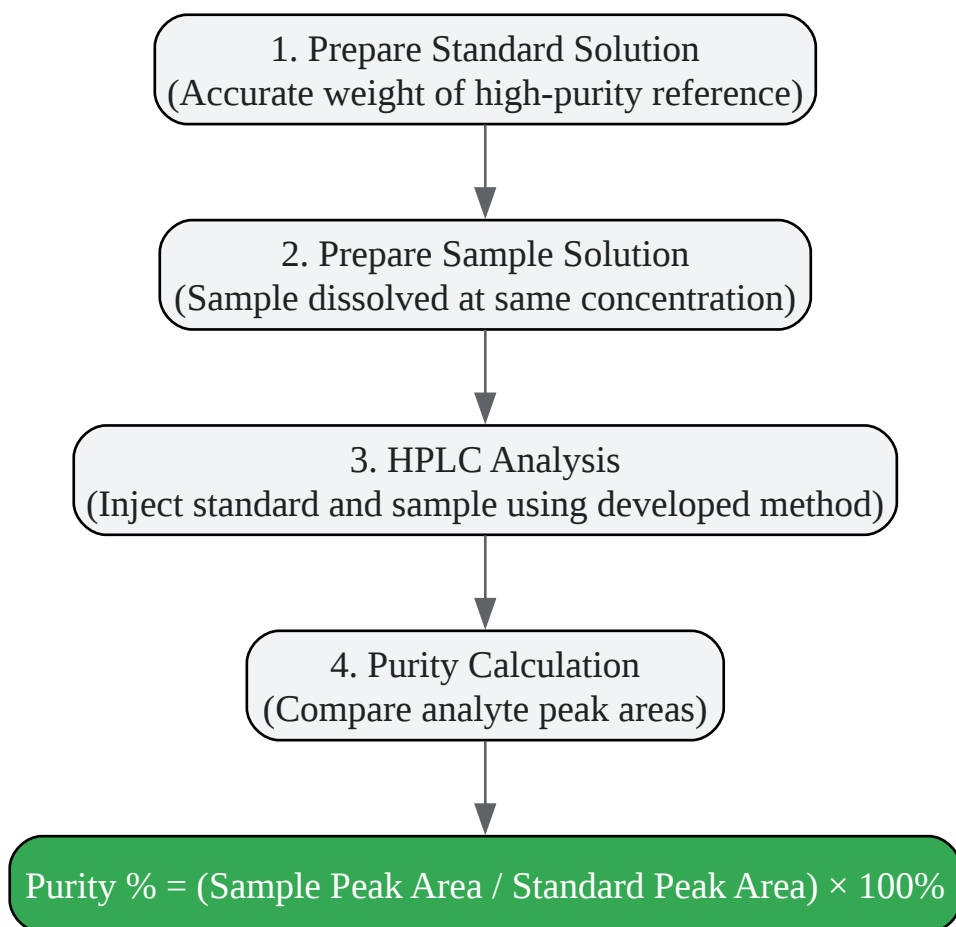
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- **Sample Preparation:** Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile). Filter through a 0.45 μm or 0.22 μm membrane to prevent column damage [3].
- **Column and Mobile Phase:** As a flexible, water-soluble compound, **Reversed-Phase HPLC (RP-HPLC)** is the most suitable starting technique [4]. Use a **C18 column** with a mobile phase consisting of water and a water-miscible organic solvent like acetonitrile or methanol in a gradient elution [3].
- **Detection:** A significant challenge in analyzing PEG-based compounds is their lack of strong UV chromophores [2]. While UV detection (e.g., at low wavelengths) might be attempted, **Evaporative Light Scattering Detection (ELSD)** or **Refractive Index Detection (RID)** are often more reliable for quantifying PEGs and their derivatives, as they do not rely on UV absorption [2].
- **Method Optimization and Validation:** Once a preliminary separation is achieved, optimize parameters like the mobile phase gradient, pH, and flow rate for the best resolution [3]. For a purity

method, it is crucial to validate it according to ICH guidelines, assessing **accuracy, precision, specificity, linearity, and robustness** [4].

Experimental Protocol for Purity Assessment

The following workflow, based on expert chromatography discussion, outlines a practical approach for quantitative purity analysis [5].



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This quantitative approach is more accurate than simply calculating the area percentage of the main peak in the sample chromatogram, as it accounts for impurities that may not be visible in the chromatogram (e.g., inorganic salts) [5].

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References

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4. & HPLC (mr.s) | PPTX Method Development Method Validation [slideshare.net]
5. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]

To cite this document: Smolecule. [Product Specification & Potential Method Parameters]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b536798#n-boc-n-bis-peg3-oh-hplc-purity-analysis>]

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